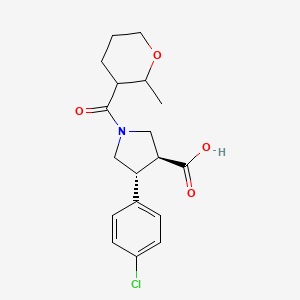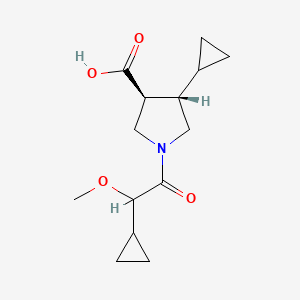![molecular formula C18H25NO3 B7341147 [4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341147.png)
[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone, commonly known as HEPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of HEPPM is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In particular, HEPPM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
HEPPM has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In particular, HEPPM has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their clinical relevance.
実験室実験の利点と制限
HEPPM has a number of advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, HEPPM also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are a number of potential future directions for research on HEPPM. These include further investigation of its mechanisms of action, exploration of its potential therapeutic applications in a variety of diseases, and development of new derivatives and analogs with improved pharmacological properties. Additionally, the use of HEPPM as a building block for the synthesis of functional materials with unique properties represents a promising area of research in materials science.
合成法
HEPPM can be synthesized using a multistep process that involves the reaction of piperidine with 2,3-epoxypropanol in the presence of a Lewis acid catalyst, followed by the reaction of the resulting product with benzophenone. The final product is obtained through purification by column chromatography.
科学的研究の応用
HEPPM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, HEPPM has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, HEPPM has been used as a lead compound for the development of new drugs with improved pharmacological properties. In materials science, HEPPM has been used as a building block for the synthesis of functional materials with unique properties.
特性
IUPAC Name |
[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)14-7-10-19(11-8-14)18(21)17-16(9-12-22-17)15-5-3-2-4-6-15/h2-6,13-14,16-17,20H,7-12H2,1H3/t13?,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNDIBAHYNYWKB-SYFTWWQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2C(CCO2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)[C@H]2[C@H](CCO2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol](/img/structure/B7341066.png)
![[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341072.png)

![3-[(3-bromophenyl)methyl-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]propanoic acid](/img/structure/B7341095.png)

![(2R,6R)-6-methyl-4-[2-(1,3-thiazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7341114.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone](/img/structure/B7341154.png)
![2-[4-[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B7341161.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanone](/img/structure/B7341169.png)
![7-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7341174.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
